Deuterated Glucose
Description
Properties
Molecular Formula |
C₆D₁₂O₆ |
|---|---|
Molecular Weight |
192.23 |
Synonyms |
D-[2H12]Glucose; D-[UL-2H12]Glucose; |
Origin of Product |
United States |
Preparation Methods
Raney Nickel-Catalyzed Exchange
Raney nickel, in the presence of deuterium oxide (D₂O), enables selective deuteration of glucose derivatives. Koch and Stuart’s seminal work demonstrated that 1,2-O-isopropylidene-α-D-glucofuranose undergoes exchange at C-5 and C-6 when refluxed with deuterated Raney nickel in D₂O. The process involves:
-
Derivatization : Protecting hydroxyl groups via acetal formation to direct exchange to specific carbons.
-
Exchange Reaction : Heating the protected derivative with D₂O and Raney nickel at 80–100°C for 24–48 hours.
-
Deprotection : Acidic hydrolysis to yield deuterated glucose.
This method achieves >90% deuteration at targeted positions but requires multi-step protection/deprotection sequences.
Ruthenium/Carbon (Ru/C)-Catalyzed Exchange
Ru/C catalysis offers milder conditions (80°C, ambient pressure) for H-D exchange. Chen et al. synthesized [2,3,4,6,6'-²H₅]-D-glucose by reacting methyl-α-D-glucopyranoside with D₂O under H₂ atmosphere. Key advantages include:
-
Regioselectivity : Deuterium incorporation occurs exclusively at carbons adjacent to free hydroxyl groups.
-
Cost Efficiency : 10-fold reduction in production costs compared to algal hydrolysis.
A typical protocol involves dissolving the substrate in D₂O with 5% Ru/C, stirring under H₂ at 80°C for 72 hours, and isolating the product via crystallization.
Chemical Reduction Using Deuterated Reagents
Deuterated boranes and aluminum hydrides enable precise deuteration at carbonyl-derived positions.
Borane-Deuteride Reduction
Reduction of D-glucono-1,5-lactone with deuterated borane (BD₃·THF) in tetrahydrofuran yields D-glucose-1-²H. The lactone’s carbonyl group is selectively reduced, preserving other hydrogens. Subsequent acetal protection and catalytic exchange further deuterate C-5 and C-6. This method is ideal for introducing deuterium at anomeric positions but requires anhydrous conditions.
Sodium Borodeuteride (NaBD₄) Reduction
Lehmann and Petry’s synthesis of 2-deutero-2-deoxy-D-glucose involves:
-
Glycal Derivative Preparation : Per-O-acetylated D-glucal is deacetylated and benzylated.
-
Bromination and Elimination : Formation of 2-O-acetoxy-D-glucal followed by oxidation to a ketone.
-
Reduction : NaBD₄ reduces the ketone to introduce deuterium at C-2.
This approach achieves >95% isotopic purity but necessitates complex intermediate purification.
Regioselective Deuteration via Protective Group Strategies
Site-selective protection of hydroxyl groups enables targeted deuteration.
Acetal-Protected Intermediates
By protecting C-1 and C-2 hydroxyls as isopropylidene acetals, deuteration is directed to C-5 and C-6. Conversely, methyl glycoside protection (e.g., methyl-α-D-glucopyranoside) allows exchange at C-2, C-3, and C-4. The sequence of protection and exchange can be reversed to optimize deuteration patterns.
Benzyl Ether Protection
Benzyl groups block deuteration at specific sites. For example, 3,4,6-tri-O-benzyl-D-glucose limits exchange to C-2, enabling synthesis of 2-²H-glucose derivatives. Deprotection via hydrogenolysis yields the final deuterated product.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: : D-Glucose-d12 undergoes various chemical reactions similar to non-deuterated glucose, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms due to the isotope effect.
Common Reagents and Conditions: : Common reagents used in reactions with D-Glucose-d12 include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve aqueous or organic solvents, controlled temperatures, and specific pH levels to optimize the reaction outcomes .
Major Products: : The major products formed from reactions involving D-Glucose-d12 depend on the type of reaction. For example, oxidation reactions can yield deuterated gluconic acid, while reduction reactions can produce deuterated sorbitol .
Scientific Research Applications
Metabolic Imaging
Deuterium Magnetic Resonance Imaging (DMRI)
Deuterated glucose is utilized in deuterium magnetic resonance imaging to study glucose metabolism noninvasively. A recent study introduced a new deuterated compound, [2,3,4,6,6'-2H5]-D-glucose, which significantly reduces production costs and enhances labeling efficiency. This compound has been shown to effectively describe glycolytic metabolism in glioma models through 2H-Magnetic Resonance Spectroscopy (MRS) . The ability to monitor metabolic processes in real-time aids in understanding disease progression in conditions like tumors and diabetes.
Case Study : In animal studies using the glioma rat model, researchers quantified downstream metabolites after administering the new this compound compound. The results indicated that this cost-effective alternative could facilitate the clinical application of DMRI .
Insulin Sensitivity Assessment
Deuterated-Glucose Disposal Test (2H-GDT)
The deuterated-glucose disposal test is a method for assessing whole-body glycolysis and insulin sensitivity. In a study comparing 2H-GDT with traditional methods like the euglycemic-hyperinsulinemic glucose clamp, strong correlations were observed (r = 0.95) . This test involves administering this compound and measuring heavy water production, which reflects glycolytic disposal.
Data Table: Correlation of 2H-GDT with Other Methods
| Method | Correlation Coefficient (r) | Significance (P-value) |
|---|---|---|
| Euglycemic-hyperinsulinemic clamp (75g) | 0.95 | <0.0001 |
| Steady-state plasma glucose test | -0.87 | <0.0001 |
Hepatic Glycogen Metabolism Studies
This compound has been instrumental in understanding hepatic glycogen synthesis pathways during metabolic transitions. Research demonstrated that after administering this compound to fasted rats, the portal vein blood became enriched with deuterium within an hour. However, less than half of the glucose molecules incorporated into liver glycogen contained deuterium, indicating an indirect pathway of glycogen synthesis . This finding highlights the utility of this compound as a probe for studying hepatic metabolism.
Immune System Research
Measuring White Blood Cell Kinetics
Research has leveraged this compound to measure leukocyte division rates in vivo. By administering tracer doses of this compound to subjects, researchers can track how leukocytes proliferate and maintain immune homeostasis . This approach is particularly valuable for studying immune responses in conditions such as infections and cancers.
Clinical Trials and Future Directions
Ongoing clinical trials are investigating the use of this compound in various contexts, including brain metabolism assessments using MRS . These studies aim to refine imaging parameters and evaluate treatment-induced metabolic changes in patients with glioma.
Mechanism of Action
Mechanism: : The mechanism by which D-Glucose-d12 exerts its effects is similar to that of non-deuterated glucose. It participates in metabolic pathways such as glycolysis and the citric acid cycle, providing energy and serving as a precursor for various biomolecules .
Molecular Targets and Pathways: : D-Glucose-d12 targets enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase. The deuterium atoms can affect the reaction rates and pathways due to the kinetic isotope effect, providing insights into enzyme mechanisms and metabolic regulation .
Comparison with Similar Compounds
Deuterated Glucose vs. Deuterated Water (²H₂O)
Key Findings :
- In hepatic studies, this compound revealed that <50% of glucose is directly incorporated into glycogen, highlighting the dominance of indirect pathways (e.g., gluconeogenic precursors) .
- Deuterated water overestimates gluconeogenesis in fasting states compared to this compound due to unaccounted isotopic exchange in non-carbohydrate substrates .
- Discrepancies in cell proliferation rates (e.g., T-cells) arise because this compound availability is harder to model than ²H₂O enrichment .
This compound vs. Carbon-13-Labeled Glucose
Key Findings :
- ²H-MRSI provides multi-metabolite tracking (e.g., glucose, lactate, glutamate, and water) with a single dose, whereas ¹³C-MRSI requires repeated infusions .
- This compound outperforms ¹³C-glucose in quantifying mitochondrial activity (via cytochrome C Raman signals) and apoptosis suppression in cancer models .
This compound vs. Other Deuterated Substrates
Deuterated compounds like choline and fumarate are used in tandem with glucose for multi-parametric metabolic profiling:
- Choline : Tracks phospholipid metabolism; combined with this compound, it enables simultaneous assessment of glycolysis and membrane synthesis in tumors .
Advantage of this compound :
- Broader applicability : Unlike niche substrates (e.g., fumarate), this compound elucidates central carbon metabolism across tissues, including brain (~95% glucose entering TCA cycle ), liver, and kidneys .
This compound vs. Non-Isotopic Methods
Key Advantage of this compound :
- Combines the safety of MRI with metabolic specificity, enabling longitudinal studies (e.g., post-stroke metabolic recovery ).
Q & A
Q. What are the key considerations when preparing isotopically labeled glucose samples for metabolic studies?
Researchers should prepare deuterated glucose samples with precise isotopic substitution (e.g., fully deuterated vs. hydroxyl-group deuterated) to isolate specific metabolic pathways. Solutions must be chemically and isotopically pure, verified via NMR or mass spectrometry. Proper labeling ensures accurate tracing of glucose utilization in vivo, as seen in studies comparing hydroxyl-deuterated (H7) and fully deuterated (D7) glucose .
Q. How does this compound differ from deuterated water in tracking cellular turnover rates?
this compound is optimal for rapidly proliferating cell populations (e.g., granulocytes) due to its short half-life, enabling dynamic labeling. In contrast, deuterated water suits slow-turnover cells (e.g., memory T cells) by integrating into DNA during replication over weeks. Misapplication can lead to skewed proliferation estimates .
Q. What methodologies ensure reliable quantification of glucose uptake in vitro?
Use deuterated 2-deoxyglucose as a non-metabolizable tracer. Quantify uptake via GC-MS, normalizing peak areas (AUC) against a deuterated standard curve (0–100 ppm). Repetitive measurements and outlier analysis mitigate variability, as shown in equine insulin studies .
Advanced Research Questions
Q. How can discrepancies in proliferation rates from this compound vs. deuterated water labeling be resolved?
Discrepancies arise from differences in label availability and incorporation kinetics. Calibrate this compound availability via compartmental modeling to account for rapid clearance. Cross-validate with in vitro proliferation assays and adjust for glucose recycling in hepatic metabolism .
Q. What modeling frameworks improve interpretation of T-cell turnover data from this compound studies?
Two-compartment models distinguish short-lived effector cells from long-lived memory subsets. Incorporate activation states (e.g., HIV-induced hyperactivation) to refine proliferation and death rates. This approach reconciles conflicting estimates in HIV studies .
Q. How is this compound applied in metabolic imaging (DMI) to assess hepatic glucose disposal?
Administer oral this compound and acquire time-resolved liver maps using low-rank subspace modeling (LRSM) for noise reduction. Compare peripheral vs. hepatic disposal via HR-dGTT, integrating isotopic dilution and imaging data .
Q. What are the challenges in quantifying gluconeogenesis (GNG) using dual-labeling with [6,6-2H₂]glucose and deuterated water?
GNG estimates require correcting for isotopic exchange in the Krebs cycle. Use mass isotopomer distribution analysis (MIDA) to differentiate GNG from glycogenolysis. Validate in genetic disorders (e.g., GSD-1a) to isolate pathway-specific fluxes .
Methodological Best Practices
Q. How should researchers design labeling protocols to minimize confounding in immune cell turnover studies?
- Labeling Duration : Short pulses (1–3 days) for this compound to capture rapid turnover.
- Sampling Frequency : Early timepoints (e.g., 18-hour post-labeling) to avoid missing peak incorporation .
- Control Groups : Include steady-state conditions to validate homeostatic assumptions .
Q. What analytical techniques optimize detection of this compound in NMR studies?
Dissolve samples in deuterated solvents (e.g., D₂O) to avoid signal interference. For complex mixtures, use ²H-¹H heteronuclear correlation spectroscopy. Prioritize high-field NMR (>600 MHz) for resolving overlapping peaks in metabolic extracts .
Q. How can this compound data be integrated into multi-omics frameworks?
Adopt a tiered approach: First, perform metabolic phenotyping (e.g., HR-dGTT) to guide targeted transcriptomic or proteomic analyses. Use Skyline software for cross-platform data alignment, ensuring consistency in fluxomic and omics datasets .
Data Interpretation and Validation
Q. What statistical approaches address variability in this compound tracer studies?
Apply linear mixed-effects models to account for inter-individual variability. Use Shapiro-Wilk tests to confirm normality and non-parametric methods (e.g., median regression) for skewed data .
Q. How do researchers validate hepatic insulin resistance (IR) findings from this compound measurements?
Combine this compound-derived EGP (endogenous glucose production) with hyperinsulinemic-euglycemic clamps. Correlate results with IVGTT glucagon levels to identify paradoxical hormonal responses, as observed in FCPD studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
